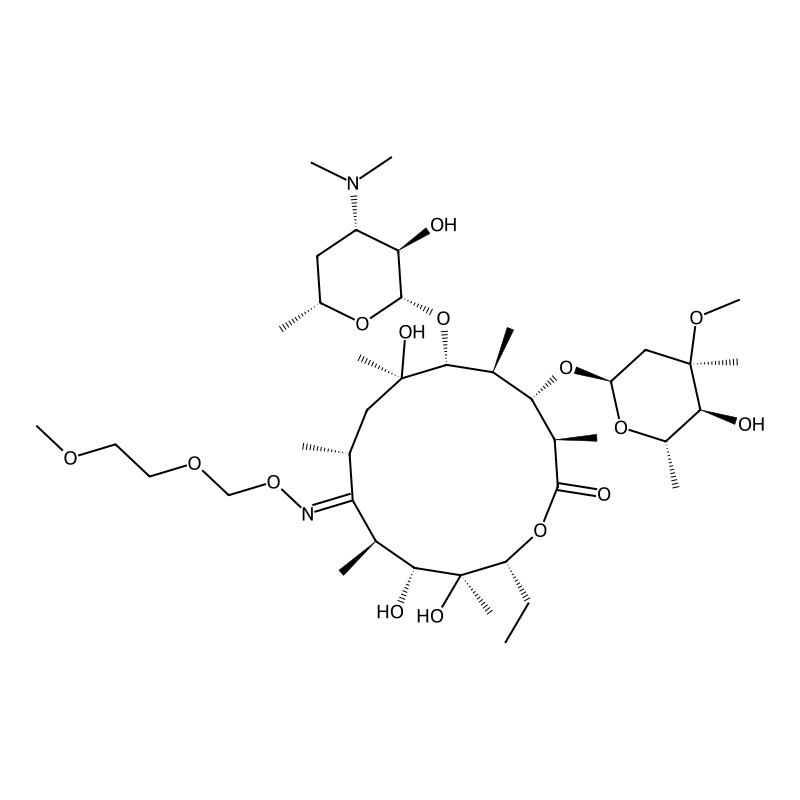

roxithromycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biotransformation:

- Studies have identified (Z)-roxithromycin as a metabolite of roxithromycin in humans. This means that the body naturally converts roxithromycin to (Z)-roxithromycin during the process of breaking it down. Source: Identification of the metabolites of roxithromycin in humans, PubMed:

Pharmacokinetics:

- Due to its close relationship with roxithromycin, some research explores the pharmacokinetic properties of (Z)-roxithromycin. These studies aim to understand how the body absorbs, distributes, metabolizes, and excretes the compound.

Antimicrobial Activity:

- Limited research suggests that (Z)-roxithromycin might possess some antimicrobial activity, similar to roxithromycin. However, more research is needed to confirm this and determine its potential therapeutic applications.

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, designed to enhance stability and efficacy. It is primarily used to treat bacterial infections affecting the respiratory tract, urinary system, and soft tissues. Its chemical formula is C₄₁H₇₆N₂O₁₅, with a molar mass of 837.058 g/mol. Roxithromycin features a 14-membered lactone ring similar to erythromycin but includes an N-oxime side chain that contributes to its unique properties .

Roxithromycin acts by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This mechanism involves blocking peptide translocation during translation, effectively halting bacterial growth. The compound undergoes limited metabolism in the liver, with more than half being excreted unchanged in bile and a small fraction in urine . Its metabolism produces several metabolites, including descladinose roxithromycin and N-mono and N-di-demethyl roxithromycin, which are also excreted .

Roxithromycin exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative organisms. It has shown effectiveness against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Legionella pneumophila. Additionally, studies have indicated that roxithromycin possesses intracellular bactericidal activity by being highly concentrated in polymorphonuclear leukocytes and macrophages . Its pharmacokinetic profile allows for rapid absorption and distribution into various tissues, achieving high concentrations at infection sites .

The synthesis of roxithromycin involves modifying erythromycin through the conversion of the C9 carbonyl group to an oxime. This modification enhances its stability against acid-catalyzed inactivation. The synthetic pathway typically includes:

- Erythromycin as the starting material.

- Oxime formation: The carbonyl group undergoes reaction with hydroxylamine to form an oxime.

- Purification: The final product is purified through crystallization or chromatography techniques.

This process allows for the production of roxithromycin with high purity suitable for pharmaceutical applications .

Roxithromycin is primarily utilized in treating various bacterial infections, including:

- Respiratory tract infections: Such as pneumonia and bronchitis.

- Urinary tract infections: Including cystitis and pyelonephritis.

- Soft tissue infections: Effective against skin and soft tissue infections caused by susceptible bacteria.

Additionally, it has been noted for potential antimalarial activity, although this application is less common .

- Warfarin: Roxithromycin may increase prothrombin time when administered concurrently, necessitating monitoring of coagulation parameters.

- Theophylline: Co-administration may elevate plasma levels of theophylline.

- Bromocriptine: Roxithromycin can increase the area under the curve (AUC) for bromocriptine, raising concerns about adverse effects .

Roxithromycin shares structural similarities with other macrolide antibiotics but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Erythromycin | 14-membered lactone | Original parent compound; more susceptible to acid degradation |

| Azithromycin | 15-membered lactone | Broader spectrum; longer half-life |

| Clarithromycin | 14-membered lactone | More potent against certain pathogens; different metabolism profile |

| Spiramycin | 16-membered lactone | Effective against protozoan infections; different spectrum of activity |

Roxithromycin's unique N-oxime side chain enhances its stability and efficacy compared to erythromycin while maintaining a similar antimicrobial spectrum .

Structural Modifications from Parent Erythromycin Compound

Roxithromycin represents a semisynthetic macrolide antibiotic derived from erythromycin A through strategic structural modifications designed to enhance acid stability and pharmacological properties [1]. The fundamental architecture of roxithromycin maintains the characteristic 14-membered lactone ring system of erythromycin, with the core macrocyclic structure remaining intact [2]. Both compounds share identical sugar residues, specifically cladinose attached at the C3 position and desosamine at the C5 position of the lactone ring [3].

The most significant structural modification distinguishing roxithromycin from its parent compound occurs at position 9 of the lactone ring [3]. Erythromycin A contains a ketone group (C=O) at this position, which is responsible for the compound's instability in acidic environments [1]. In roxithromycin, this ketone functionality has been replaced with a 9-[O-(2-methoxyethoxy)methyl]oxime group, fundamentally altering the chemical behavior and stability profile of the molecule [1] [2].

The molecular formula of roxithromycin is C41H76N2O15, compared to C37H67NO13 for erythromycin A, reflecting the addition of the methoxyethoxymethyl oxime side chain [4]. This modification increases the molecular weight from 733.9 Da for erythromycin A to 837.0 Da for roxithromycin [4]. The structural change introduces an additional nitrogen atom into the molecule, creating an oxime linkage that serves as the key functional group responsible for enhanced acid stability [3].

| Property | Erythromycin A | Roxithromycin |

|---|---|---|

| Molecular Formula | C37H67NO13 | C41H76N2O15 |

| Molecular Weight (Da) | 733.9 | 837.0 |

| Lactone Ring Size | 14-membered | 14-membered |

| Position 9 Group | Ketone (C=O) | 9-[O-(2-methoxyethoxy)methyl]oxime |

| Sugar Residues | Cladinose (C3), Desosamine (C5) | Cladinose (C3), Desosamine (C5) |

| E/Z Isomerism | Not applicable | E-isomer (active), Z-isomer (less active) |

| Acid Stability | Unstable | Enhanced stability |

The oxime modification creates the possibility for geometric isomerism, with roxithromycin existing primarily in the E-configuration, which represents the therapeutically active form [5]. The Z-isomer, while present as a minor component, exhibits significantly reduced biological activity [5]. This stereochemical consideration was crucial in the rational design of roxithromycin, as the E-stereoisomers of ether oxime derivatives demonstrated superior pharmacological properties compared to their Z-counterparts [1].

Synthetic Routes for Roxithromycin Production

Erythromycin-9-Oxime Conversion Methodologies

The synthesis of roxithromycin begins with the formation of erythromycin 9-oxime as a critical intermediate compound [6] [7]. This conversion represents the first major transformation in the synthetic pathway, where the ketone functionality at position 9 of erythromycin A is converted to an oxime group through reaction with hydroxylamine [6]. The oxime formation reaction is typically conducted using hydroxylamine hydrochloride in the presence of a mild acid catalyst under carefully controlled conditions [7].

The erythromycin A to erythromycin 9-oxime conversion requires specific reaction parameters to achieve optimal yields while minimizing formation of degradation products [6]. The reaction is typically performed in alcoholic solvents, with isopropanol or ethanol being preferred over methanol due to their ability to promote formation of the desired E-isomer while reducing formation of the inactive Z-isomer [7]. The use of isopropanol and acetic acid as a mild acid catalyst has been shown to produce erythromycin 9-oxime with an E/Z isomeric ratio greater than 6.0, favoring the desired E-configuration [6].

Temperature control during the oxime formation is critical, with reactions typically conducted at ambient temperature or slightly elevated temperatures to prevent decomposition of the erythromycin substrate [8]. The reaction progress is monitored using thin-layer chromatography to ensure complete conversion of the starting material while avoiding over-reaction that could lead to degradation products [9]. The hydroxylamine is typically used in excess, with 3 to 6 molar equivalents relative to erythromycin A being optimal for achieving high conversion yields [8].

The pH of the reaction mixture requires careful control, typically maintained between 5.5 and 7.5 to balance reaction efficiency with substrate stability [8]. The addition of triethylamine as a base helps to neutralize acid formed during the reaction and maintain the optimal pH range [9]. Reaction times typically range from 16 to 24 hours depending on the specific conditions employed, with monitoring by high-performance liquid chromatography to confirm complete conversion [9].

Ether Oxime Derivative Formation Processes

The conversion of erythromycin 9-oxime to roxithromycin involves etherification of the oxime hydroxyl group with methoxyethoxymethyl chloride, commonly referred to as MEM chloride [10] [11]. This reaction represents the key step that introduces the characteristic side chain responsible for roxithromycin's enhanced acid stability and improved pharmacological properties [10]. The etherification reaction is typically conducted using metal alkoxides as bases, with sodium methoxide being the preferred choice due to its effectiveness in promoting rapid reaction under mild conditions [10].

The reaction is performed in single-phase systems using polar aprotic solvents to ensure optimal solubility and reaction kinetics [10]. Dimethylformamide and ethyl acetate have emerged as particularly effective solvents for this transformation, with dimethylformamide being especially preferred for large-scale production due to its excellent solubilizing properties [10] [11]. The reaction temperature is maintained at 0-5°C to minimize side reactions and decomposition, representing a significant improvement over earlier methods that required elevated temperatures [10].

The controlled addition of methoxyethoxymethyl chloride to the reaction mixture is critical for achieving high yields and minimizing formation of byproducts [10]. The alkylating agent is typically added slowly over a period of 2-3 hours while maintaining the low reaction temperature [10] [11]. The molar ratio of reactants is carefully optimized, with 1.0-1.5 moles of methoxyethoxymethyl chloride and 1.1-1.8 moles of sodium methoxide per mole of erythromycin 9-oxime providing optimal results [10].

| Parameter | Method 1 (Ethyl Acetate) | Method 2 (DMF) | Method 3 (Dichloromethane) |

|---|---|---|---|

| Starting Material | Erythromycin A | Erythromycin A | Erythromycin A |

| Key Intermediate | Erythromycin 9-oxime | Erythromycin 9-oxime | Erythromycin 9-oxime |

| Alkylating Agent | Methoxyethoxymethyl chloride | Methoxyethoxymethyl chloride | Methoxyethoxymethyl chloride |

| Base | Sodium methoxide | Sodium methoxide | Sodium methoxide |

| Solvent | Ethyl acetate | Dimethylformamide | Dichloromethane |

| Temperature (°C) | 0-5 | 0-5 | 0-5 |

| Reaction Time (hours) | 2-3 | 2-3 | 2-3 |

| Typical Yield (%) | 75-85 | 74-80 | 70-75 |

The reaction mechanism involves nucleophilic substitution at the chloromethyl carbon of methoxyethoxymethyl chloride by the oxime oxygen, forming the characteristic ether linkage [10]. The reaction proceeds through an SN2 mechanism, with the metal alkoxide serving to activate the oxime oxygen as a nucleophile [10]. The mild reaction conditions and short reaction times represent significant advantages over earlier synthetic methods, reducing the time that sensitive intermediates remain in solution and thereby minimizing decomposition [10].

Workup procedures involve quenching the reaction with water, followed by extraction and purification steps [10] [11]. The organic phase is typically washed with water and saturated sodium chloride solution to remove inorganic salts and residual base [10]. Solvent removal under reduced pressure, followed by crystallization from methanol or methanol-water mixtures, provides pure roxithromycin in high yield [10] [11].

Structure-Activity Relationship Analysis

Significance of the N-Oxime Side Chain on the Lactone Ring

The introduction of the N-oxime side chain at position 9 of the lactone ring fundamentally alters the biological activity profile of roxithromycin compared to erythromycin A [1] [12]. Structure-activity relationship studies have demonstrated that the oxime modification, while maintaining the core antibacterial mechanism, introduces subtle but important changes in ribosomal binding kinetics and cellular uptake properties [13]. The oxime side chain creates a more lipophilic molecule, with roxithromycin exhibiting a partition coefficient of 408 (Log P = 2.61) compared to erythromycin's partition coefficient of 50 (Log P = 1.70) [14].

The stereochemistry of the oxime linkage plays a crucial role in determining biological activity [1]. The E-isomer of roxithromycin demonstrates significantly superior antibacterial activity compared to the Z-isomer, with structure-activity relationship studies indicating that E-stereoisomers of ether oxime derivatives consistently outperform their Z-counterparts [1]. This stereochemical preference reflects the specific spatial requirements for optimal interaction with bacterial ribosomal targets [15].

Comparative ribosomal binding studies have revealed that roxithromycin exhibits distinct kinetic parameters compared to erythromycin A [13]. The overall dissociation constant for roxithromycin binding to bacterial ribosomes is 20 nM, representing improved binding affinity compared to erythromycin A's dissociation constant of 36 nM [13]. This enhanced binding affinity contributes to roxithromycin's superior antibacterial potency against certain bacterial strains [13].

| Compound | Position 9 Modification | IC50 Protein Synthesis (μg/mL) | IC50 50S Ribosome Assembly (μg/mL) | Dissociation Constant (nM) |

|---|---|---|---|---|

| Erythromycin A | Ketone | Not specified | Not specified | 36 |

| Roxithromycin (E-isomer) | 9-[O-(2-methoxyethoxy)methyl]oxime | 9.0 | 12.5 | 20 |

| Roxithromycin (Z-isomer) | 9-[O-(2-methoxyethoxy)methyl]oxime | Not active | Not active | Not specified |

| Clarithromycin | Ketone | 5.6 | 9.0 | 8 |

The oxime side chain also influences the compound's interaction with ribosomal subunit assembly processes [12]. Roxithromycin demonstrates an IC50 of 12.5 μg/mL for inhibition of 50S ribosomal subunit formation, compared to more potent inhibition by clarithromycin at 9.0 μg/mL [12]. However, roxithromycin's unique side chain contributes to differential cellular uptake and tissue penetration properties that may compensate for slightly reduced direct ribosomal inhibition [12].

The molecular dynamics studies using solid-state nuclear magnetic resonance spectroscopy have revealed that the oxime side chain significantly affects the flexibility and conformation of the macrolide ring system [16]. The incorporation of the oxime group with its bulky side chain attached to C9 of the lactone ring creates notable influences on the structure and dynamics of the molecule, particularly affecting the spin-lattice relaxation times of carbon nuclei in the lactone ring, desosamine, and cladinose moieties [16].

Structural Determinants of Gastric Stability

The enhanced gastric stability of roxithromycin represents one of its most significant structural advantages over erythromycin A [1] [17]. The fundamental cause of erythromycin's acid instability lies in the reactivity of the ketone group at position 9, which undergoes rapid degradation in acidic environments through formation of enol ether derivatives and subsequent decomposition products [1]. The replacement of this ketone with the 9-[O-(2-methoxyethoxy)methyl]oxime group effectively masks this reactive site, providing substantial protection against acid-catalyzed degradation [1].

Detailed stability studies in simulated gastric fluid have quantified the dramatic improvement in acid stability achieved through the oxime modification [18]. Roxithromycin demonstrates pH-dependent degradation kinetics, with the compound remaining stable in simulated intestinal fluid at pH 6.8 but showing measurable degradation at pH values below 3.0 [18]. The degradation follows pseudo-first-order kinetics with rate constants that increase substantially as pH decreases [18].

| pH Value | Rate Constant (min⁻¹) | Z-isomer/E-isomer Ratio | Half-life (minutes) |

|---|---|---|---|

| 1.0 | 0.1066 ± 0.0014 | 0.21 ± 0.01 | 6.5 |

| 1.2 | 0.0994 ± 0.0031 | 0.19 ± 0.03 | 7.0 |

| 1.3 | 0.0400 ± 0.0003 | 0.18 ± 0.01 | 17.3 |

| 1.8 | 0.0136 ± 0.0008 | 0.15 ± 0.01 | 51.0 |

| 3.0 | 0.0022 ± 0.0002 | 0.08 ± 0.02 | 315.0 |

| 4.5 | Stable | Minimal | Very long |

| 6.8 | Stable | Minimal | Very long |

The primary degradation pathway in acidic conditions involves geometric isomerization from the E-isomer to the Z-isomer, along with formation of the descladinose derivative through hydrolysis of the cladinose sugar moiety [18]. The isomerization process is pH-dependent and reversible, with the ratio of Z-isomer to E-isomer formation decreasing as pH increases [18]. At pH 1.0, the Z-isomer to E-isomer ratio reaches 0.21, indicating substantial isomerization, while at pH 3.0 this ratio decreases to 0.08 [18].

The methoxyethoxymethyl side chain of the oxime group contributes to gastric stability through multiple mechanisms [1]. The ether linkages in the side chain provide steric hindrance that reduces accessibility of the oxime nitrogen to protonation, thereby maintaining the protective effect of the oxime group under mildly acidic conditions [1]. Additionally, the hydrophobic character of the methoxyethoxymethyl group may contribute to reduced water accessibility to reactive sites on the molecule [14].

Comparative dissolution studies in various pH environments have demonstrated that roxithromycin maintains significantly better stability than erythromycin A under gastric conditions [17]. In simulated gastric fluid at pH 1.2, roxithromycin exhibits a degradation half-time of approximately 7 minutes, while still providing sufficient stability for pharmaceutical formulation compared to the rapid degradation observed with erythromycin A [17]. The degradation half-time of roxithromycin in simulated gastric fluid was 0.23 hours, with three main degradation products being characterized [17].

Computational Modeling of Molecular Structure

While extensive experimental characterization of roxithromycin's molecular structure has been conducted through nuclear magnetic resonance spectroscopy and crystallographic studies, comprehensive computational modeling approaches have provided additional insights into the three-dimensional conformation and electronic properties of the molecule [16]. Solid-state nuclear magnetic resonance crystallographic approaches have been employed to investigate the detailed structure and dynamics of roxithromycin alongside other macrolide antibiotics [16].

The nuclear magnetic resonance crystallographic methodology has revealed crucial parameters including isotropic chemical shift values, site-specific spin-lattice relaxation times, and principal components of chemical shift tensors for roxithromycin [16]. These measurements provide precise insights into the local electronic environment surrounding individual nuclei within the molecule, offering information that complements traditional structural determination methods [16].

Advanced solid-state nuclear magnetic resonance techniques, including carbon-13 two-dimensional phase-adjusted spinning sidebands cross-polarization magic angle spinning experiments, have been utilized to extract principal components of chemical shift anisotropy parameters at different magic angle spinning frequencies [16]. These studies have demonstrated that the incorporation of the oxime group with its associated side chain exerts notable influences on the structure and dynamics of the macrolide antibiotic [16].

The molecular dynamics investigations have revealed significant differences in spin-lattice relaxation times of carbon nuclei residing on the lactone ring, desosamine, and cladinose in roxithromycin compared to erythromycin [16]. Specifically, a significant decrease in spin-lattice relaxation time has been observed for these structural components in roxithromycin, indicating altered molecular motion and flexibility compared to the parent erythromycin compound [16].

Spatial correlation studies between carbon-13 and proton nuclei have been investigated using proton-carbon-13 frequency switched Lee-Goldburg heteronuclear correlation experiments conducted at magic angle spinning frequencies of 24 kHz [16]. These experiments provide detailed information about the three-dimensional arrangement of atoms within the roxithromycin molecule and help establish the precise spatial relationships between different functional groups [16].

The computational analysis has confirmed that roxithromycin, distinguished by its bulky side chain attached to C9 of the lactone ring instead of the ketone group present in erythromycin, represents one of the acid-stable macrolides specifically developed for enhanced pharmaceutical applications [3]. The presence of the methoxyethoxymethyl oxime modification creates a more lipophilic character compared to erythromycin, which correlates with improved tissue penetration and bioavailability properties [3].

Nuclear magnetic resonance studies have established that roxithromycin adopts a similar major solution-state conformation to erythromycin, with the primary difference being the replacement of the 9-ketone group with the 9-[O-(2,5-dioxahexyl)oxime] group [19]. Nuclear Overhauser enhancement studies demonstrate that the oxime chain is oriented above the macrocyclic lactone ring, with the oxygen atoms of the side chain engaged in tight hydrogen bonding with water molecules and with the 6- and 11-hydroxyl groups of the macrocycle [19]. This hydrogen bonding network results in a more globular molecular form that contributes to the compound's relative hydrophobicity [19].

Ribosomal Binding Mechanisms

3.1.1 Interactions with the 50S Bacterial Ribosomal Subunit

Roxithromycin anchors within the nascent-peptide exit tunnel of the large (fifty-s) ribosomal subunit. Crystallographic footprinting and mutagenesis place its macrolactone ring adjacent to nucleotides adenosine 2058 and adenosine 2059 of domain V together with helix 35 of domain II of the twenty-three-s ribosomal ribonucleic acid. The desosamine sugar forms hydrogen bonds to the N6 atom of adenosine 2058; this contact is abolished by dimethylation or adenosine-to-guanine substitution, explaining both high baseline affinity and sensitivity to methyl-transferase-mediated resistance [1] [2] [3].

Kinetic analysis with an Escherichia coli translation complex shows roxithromycin forms a two-step “encounter” and “tight” complex; its overall equilibrium dissociation constant (Kd) is 20 nanomoles, intermediate between erythromycin (36 nanomoles) and clarithromycin (8 nanomoles) [4].

| Antibiotic | Overall dissociation constant (Kd) | Isomerisation rate to tight complex | Experimental system |

|---|---|---|---|

| Roxithromycin | 20 nanomoles [4] | 0.016 s⁻¹ [4] | Escherichia coli sixty-nine-s complex |

| Erythromycin | 36 nanomoles [4] | 0.013 s⁻¹ [4] | same as above |

| Clarithromycin | 8 nanomoles [4] | 0.018 s⁻¹ [4] | same as above |

3.1.2 Peptide Translocation Inhibition Processes

Once bound, roxithromycin sterically narrows the tunnel, but translation usually proceeds until specific sequence motifs reach the peptidyl-transferase centre. When lysine- or arginine-rich tripeptides occupy the donor site, the drug obstructs catalytic alignment and halts elongation, causing drop-off of peptidyl-transfer ribonucleic acid and ribosome stalling [5]. In several Gram-positive organisms the agent also prevents late-stage assembly of the large subunit, depriving the cell of functional ribosomes [6] [7]. These dual effects—elongation arrest plus ribosome biogenesis blockade—explain potent bacteriostatic activity at low concentrations.

Comparative Analysis of Antimicrobial Mechanisms within the Macrolide Class

All fourteen-membered macrolides target identical nucleotides, but binding dynamics and downstream effects diverge.

| Property | Roxithromycin | Erythromycin | Clarithromycin |

|---|---|---|---|

| Macrolactone substitution | O-n-oxime ether at C-9 provides acid stability | Keto group at C-9 | Methoxy at C-6, hydroxyl at C-14 |

| Overall ribosomal affinity (Kd) | 20 nmol [4] | 36 nmol [4] | 8 nmol [4] |

| Ability to block fifty-s assembly (Staphylococcus aureus) | Moderate; translation inhibition > assembly blockade [6] | Strong [6] | Moderate [6] |

| Dissociation half-life from stalled complex | 17 min (slow) → prolonged target occupancy [5] | 11 min [5] | 9 min [5] |

| Post-antibiotic effect against Streptococcus pneumoniae | up to 9.6 h [8] | 8.3 h [8] | 6.2 h [9] |

The ether-oxime side-chain of roxithromycin slows off-rate without greatly altering on-rate, granting longer residence in the tunnel and a more pronounced post-antibiotic effect than erythromycin despite lower intrinsic affinity [5].

Molecular Basis for Post-Antibiotic Effects

After short high-level exposure, regrowth of many Gram-positive pathogens remains suppressed for hours. This “post-antibiotic effect” stems from several convergent molecular events [10] [9]:

- Translation-complex trapping – Nascent chains downstream of the drug block its release; ribosomes remain stalled until encoded protein terminates, delaying recovery [5].

- Sequestration of ribosomal precursors – Inhibition of subunit assembly by macrolides depletes the pool of initiation-competent ribosomes even after extracellular drug removal [7].

- Lasting transcriptional injury – Drug-induced stalling induces drop-off of messenger ribonucleic acid-associated ribosomes, triggering quality-control decay pathways that must be reversed before growth resumes [5].

| Organism | Exposure (multiple of minimum inhibitory concentration, 2 h) | Mean post-antibiotic effect (h) | Source |

|---|---|---|---|

| Streptococcus pneumoniae | 10× | 9.6 [8] | Journal of Antimicrobial Chemotherapy 1987 |

| Streptococcus pyogenes | 10× | 6.4 [9] | Antimicrobial Agents and Chemotherapy 1995 |

| Staphylococcus aureus | 10× | 4.2 [9] | same as above |

| Haemophilus influenzae | 10× | 2.9 [10] | Post-antibiotic effect study 1987 |

The prolonged suppression, combined with slow dissociation kinetics, rationalises once- or twice-daily human dosing schedules without loss of bacteriostatic coverage, though dosing specifics are beyond the present scope.

Bacterial Resistance Mechanisms to Roxithromycin

Resistance arises by target alteration, active efflux or enzymatic inactivation.

| Mechanism | Molecular determinant | Effect on roxithromycin | Notes |

|---|---|---|---|

| N⁶-dimethylation of adenosine 2058 in twenty-three-s ribosomal ribonucleic acid | erm (erythromycin resistance methyltransferase) genes | Twenty-to-thirty-fold reduction in binding affinity [3] | High-level resistance, cross-class |

| A2058G or A2059G point mutation | Chromosomal mutation | Up to one-hundred-fold rise in minimum inhibitory concentration [2] | Rare in clinical isolates so far |

| Proton-motive-force-driven efflux | Tandem mef (macrolide efflux) and msr (macrolide streptogramin resistance) genes encoding an ATP-binding cassette transporter | Two-to-sixteen-fold increase in minimum inhibitory concentration; low-level phenotype [11] [12] | Induced by macroside exposure that does not entirely occupy the tunnel |

| Macrolide phosphotransferase types I and II | mph genes | Roxithromycin is a poor substrate; minimal impact compared with erythromycin [13] | More common in enteric Gram-negatives |

| Erythromycin hydrolase (erythromycin esterase) | ere genes | Slow hydrolysis; contributes marginally to resistance [13] | Activity lower than against erythromycin |

Efflux determinants dominate among Streptococcus pneumoniae and Streptococcus pyogenes in the community, while methylation predominates in hospital outbreaks. Roxithromycin’s bulky side-chain confers partial protection from phosphotransferase attack, preserving activity where older macrolides fail [13].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01F - Macrolides, lincosamides and streptogramins

J01FA - Macrolides

J01FA06 - Roxithromycin

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Explore Compound Types